molecular formula C17H13N3O2S3 B4269874 Benzo[b]thiophene-3-carboxamide,N-(1,4-dihydro-5,6-dimethyl-4-oxo-2-thioxothieno[2,3-d]pyrimidin-3(2H)-yl)-(9ci)

Benzo[b]thiophene-3-carboxamide,N-(1,4-dihydro-5,6-dimethyl-4-oxo-2-thioxothieno[2,3-d]pyrimidin-3(2H)-yl)-(9ci)

Cat. No.: B4269874
M. Wt: 387.5 g/mol
InChI Key: WBWCFIDYMBDTIB-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-3-carboxamide,N-(1,4-dihydro-5,6-dimethyl-4-oxo-2-thioxothieno[2,3-d]pyrimidin-3(2H)-yl)-(9ci): is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a thieno[2,3-d]pyrimidine core with a benzothiophene moiety, making it an interesting subject for research in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b]thiophene-3-carboxamide,N-(1,4-dihydro-5,6-dimethyl-4-oxo-2-thioxothieno[2,3-d]pyrimidin-3(2H)-yl)-(9ci) typically involves multiple steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-d]pyrimidine ring.

    Introduction of the Mercapto Group: The mercapto group is introduced through a nucleophilic substitution reaction, often using thiol-containing reagents.

    Attachment of the Benzothiophene Moiety: This step involves coupling reactions, such as Suzuki or Stille coupling, to attach the benzothiophene group to the thieno[2,3-d]pyrimidine core.

    Final Amidation: The final step involves the formation of the carboxamide group through amidation reactions, typically using amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the mercapto group, forming disulfides or sulfoxides.

    Reduction: Reduction reactions can target the carbonyl group in the thieno[2,3-d]pyrimidine ring, potentially forming alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiophene moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Disulfides, sulfoxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and photovoltaic materials.

Biology and Medicine

    Drug Development: The compound’s structure allows it to interact with various biological targets, making it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.

Industry

    Chemical Sensors: The compound’s reactivity can be harnessed in the development of chemical sensors for detecting specific analytes.

    Polymer Science: It can be incorporated into polymer matrices to enhance their properties, such as conductivity and mechanical strength.

Mechanism of Action

The mechanism of action of Benzo[b]thiophene-3-carboxamide,N-(1,4-dihydro-5,6-dimethyl-4-oxo-2-thioxothieno[2,3-d]pyrimidin-3(2H)-yl)-(9ci) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[b]thiophene-3-carboxamide,N-(1,4-dihydro-5,6-dimethyl-4-oxo-2-thioxothieno[2,3-d]pyrimidin-3(2H)-yl)-(9ci) stands out due to its unique combination of a thieno[2,3-d]pyrimidine core and a benzothiophene moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(5,6-dimethyl-4-oxo-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-3-yl)-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S3/c1-8-9(2)25-15-13(8)16(22)20(17(23)18-15)19-14(21)11-7-24-12-6-4-3-5-10(11)12/h3-7H,1-2H3,(H,18,23)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWCFIDYMBDTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=S)N2)NC(=O)C3=CSC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo[b]thiophene-3-carboxamide,N-(1,4-dihydro-5,6-dimethyl-4-oxo-2-thioxothieno[2,3-d]pyrimidin-3(2H)-yl)-(9ci)
Reactant of Route 2
Reactant of Route 2
Benzo[b]thiophene-3-carboxamide,N-(1,4-dihydro-5,6-dimethyl-4-oxo-2-thioxothieno[2,3-d]pyrimidin-3(2H)-yl)-(9ci)
Reactant of Route 3
Benzo[b]thiophene-3-carboxamide,N-(1,4-dihydro-5,6-dimethyl-4-oxo-2-thioxothieno[2,3-d]pyrimidin-3(2H)-yl)-(9ci)
Reactant of Route 4
Reactant of Route 4
Benzo[b]thiophene-3-carboxamide,N-(1,4-dihydro-5,6-dimethyl-4-oxo-2-thioxothieno[2,3-d]pyrimidin-3(2H)-yl)-(9ci)
Reactant of Route 5
Reactant of Route 5
Benzo[b]thiophene-3-carboxamide,N-(1,4-dihydro-5,6-dimethyl-4-oxo-2-thioxothieno[2,3-d]pyrimidin-3(2H)-yl)-(9ci)
Reactant of Route 6
Reactant of Route 6
Benzo[b]thiophene-3-carboxamide,N-(1,4-dihydro-5,6-dimethyl-4-oxo-2-thioxothieno[2,3-d]pyrimidin-3(2H)-yl)-(9ci)

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